molecular formula C10H19ClN2O2 B1402761 7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride CAS No. 1401425-35-1

7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride

Cat. No.: B1402761
CAS No.: 1401425-35-1
M. Wt: 234.72 g/mol
InChI Key: QQZAOJOQPDNXJN-UHFFFAOYSA-N
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Description

7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride is a compound of significant interest in organic chemistry due to its unique bicyclic structure and potential biological activities. This compound is characterized by a rigid bicyclo[3.3.1]nonane framework, which imparts conformational stability and distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride typically involves the reaction of 4-oxahomoadamantan-5-one with hydrazine. This reaction yields (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide, which can then be converted into various derivatives through reactions with benzonitrile, formamide, and p-(trifluoromethyl)benzaldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[3.3.1]nonane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into protein binding sites, potentially inhibiting or modulating the activity of enzymes or receptors. The presence of functional groups like hydroxyl and carbohydrazide enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in their functional groups and biological activities.

    Adamantane derivatives: These compounds have a similar rigid structure but with different ring systems and properties.

Uniqueness

7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride is unique due to its specific combination of a rigid bicyclic structure and functional groups that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .

Properties

IUPAC Name

7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-12-10(14)8-2-6-1-7(3-8)5-9(13)4-6;/h6-9,13H,1-5,11H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZAOJOQPDNXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CC(C2)O)C(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride
Reactant of Route 2
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride
Reactant of Route 3
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride
Reactant of Route 4
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride
Reactant of Route 5
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride
Reactant of Route 6
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride

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